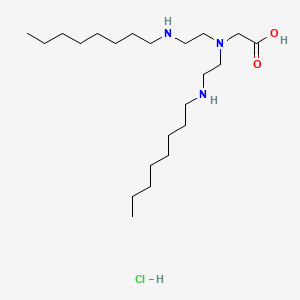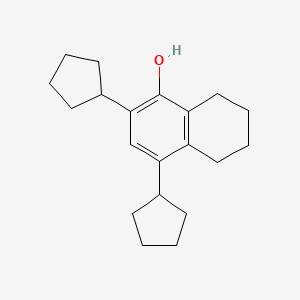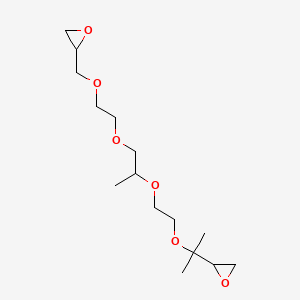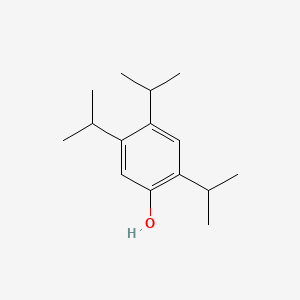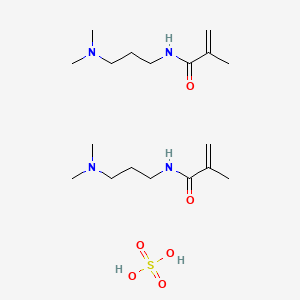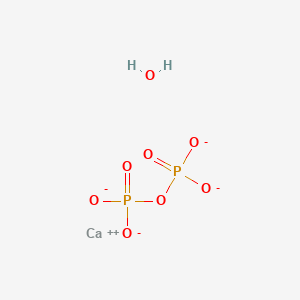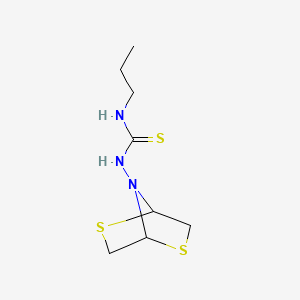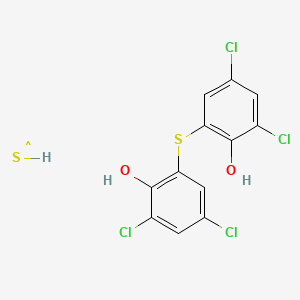
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid is an organic compound with the molecular formula C9H14O4S It is characterized by the presence of an ethoxy group, a propenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid typically involves the reaction of γ-thiobutyrolactone with ethyl propiolate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the thiol group on the ethyl propiolate, followed by cyclization and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The thioether and carbonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The ethoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3-Ethoxy-3-oxo-1-propenyl)thio)butanoic acid: Characterized by the presence of an ethoxy group and a thioether linkage.
4-((3-Oxo-1-propenyl)thio)butanoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-((3-Ethoxy-3-oxo-1-propenyl)thio)pentanoic acid: Similar structure but with an additional carbon in the backbone, potentially altering its chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an ethoxy group and a thioether linkage makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
41108-59-2 |
|---|---|
Molekularformel |
C9H14O4S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C9H14O4S/c1-2-13-9(12)5-7-14-6-3-4-8(10)11/h5,7H,2-4,6H2,1H3,(H,10,11)/b7-5+ |
InChI-Schlüssel |
SFIHPVYPDBISGV-FNORWQNLSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/SCCCC(=O)O |
Kanonische SMILES |
CCOC(=O)C=CSCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



